molecular formula C15H18N8S B6452781 4-methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2549010-74-2

4-methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6452781
CAS No.: 2549010-74-2
M. Wt: 342.4 g/mol
InChI Key: WKPHWALGHNQJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a methylsulfanyl group at position 2, and a piperazine linker connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety. This structural architecture is characteristic of small-molecule inhibitors targeting epigenetic reader domains, such as bromodomains, which are implicated in transcriptional regulation .

Properties

IUPAC Name

6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-11-9-14(18-15(17-11)24-2)22-7-5-21(6-8-22)13-4-3-12-19-16-10-23(12)20-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPHWALGHNQJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications Reference(s)
Target Compound 4-methyl, 2-(methylsulfanyl), [1,2,4]triazolo[4,3-b]pyridazin-6-yl-piperazine C₁₆H₁₈N₈S₂ ~394.5* Epigenetic modulation (putative BET inhibitor)
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4,6-dichloro, 2-(methylsulfanyl), pyrimidine-piperazine-pyrimidine scaffold C₁₄H₁₆Cl₂N₆S₂ 403.35 Kinase inhibition (structural analogue)
AZD5153 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl, phenoxyethyl-piperazin-2-one C₂₆H₃₄N₈O₃ 530.6 BET bromodomain inhibitor (Phase I clinical)
4-tert-Butyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine 4-tert-butyl, 3-(trifluoromethyl)-triazolo-pyridazin-6-yl C₁₈H₂₁F₃N₈ 406.4 Anticandidate (optimized solubility)
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Acetamide linker, 3-methyl-triazolo-pyridazin-6-yl, phenyl substituent C₁₅H₁₇N₅O 295.3 Antifungal (epigenetic reader inhibition)

*Estimated based on molecular formula.

Key Structural Differences and Implications

Substituent Effects on Binding Affinity

  • The target compound ’s methylsulfanyl group at position 2 enhances lipophilicity compared to AZD5153’s methoxy group, which may improve blood-brain barrier penetration but reduce solubility .
  • The dichloro-pyrimidine derivative (C₁₄H₁₆Cl₂N₆S₂) in replaces the triazolopyridazine moiety with a second pyrimidine ring, likely shifting its target specificity from epigenetic readers to kinases .

Piperazine Linker Modifications AZD5153 incorporates a phenoxyethyl-piperazin-2-one linker, which introduces conformational rigidity and improves BET domain selectivity . In contrast, the target compound’s simpler piperazine linker may allow broader interaction with flexible binding pockets.

Triazolopyridazine Variations

  • The trifluoromethyl-triazolopyridazine derivative (C₁₈H₂₁F₃N₈) in demonstrates how electron-withdrawing groups (e.g., CF₃) can modulate electronic properties and solubility without compromising binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.